1,4-Diaminobenzene dihydrochloride

Descripción

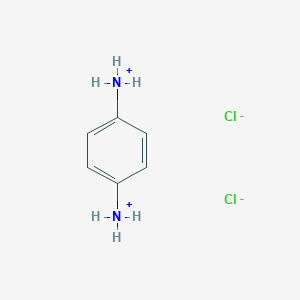

1,4-Diaminobenzene dihydrochloride (CAS 624-18-0), also known as p-phenylenediamine dihydrochloride (PPD·2HCl), is an aromatic diamine salt with the molecular formula C₆H₈N₂·2HCl and a molecular weight of 181.06 g/mol . It is a white to gray crystalline powder, soluble in water and ethanol, and primarily used as a key intermediate in hair dye formulations due to its ability to form stable, dark pigments upon oxidation . Despite its industrial utility, PPD·2HCl is a potent allergen, prompting strict regulatory limits (e.g., ≤6% free base in EU hair dyes) and prohibitions in cosmetic applications involving skin or mucous membranes .

This compound also serves as a precursor in synthesizing conductive polymers and coordination complexes, leveraging its amino groups for polymerization and metal-binding properties .

Propiedades

IUPAC Name |

benzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.2ClH/c7-5-1-2-6(8)4-3-5;;/h1-4H,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXMNTLBLQNMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2.2ClH, Array, C6H10Cl2N2 | |

| Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106-50-3 (Parent) | |

| Record name | 1,4-Diaminobenzene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021141 | |

| Record name | 1,4-Benzenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-phenylenediamine dihydrochloride appears as white to slightly reddish crystals or gray powder. (NTP, 1992), White to slightly reddish solid; [ICSC] Off-white crystalline powder; [MSDSonline], WHITE-TO-SLIGHTLY-REDDISH CRYSTALS. | |

| Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Diaminobenzene dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, ETHER, Solubility in water: very good | |

| Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DIAMINOBENZENE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 6.2 | |

| Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WHITE TO SLIGHTLY REDDISH CRYSTALS | |

CAS No. |

624-18-0 | |

| Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Diaminobenzene dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL418131I1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DIAMINOBENZENE DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

greater than 392 °F (NTP, 1992), 275 °C | |

| Record name | 1,4-PHENYLENEDIAMINE DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18193 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BENZENEDIAMINE DIHYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0386 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mecanismo De Acción

Target of Action

1,4-Diaminobenzene dihydrochloride, also known as p-Phenylenediamine dihydrochloride, is an azo dye intermediate. It is a small molecule that belongs to the class of organic compounds known as aniline and substituted anilines.

Mode of Action

As an azo dye intermediate, it is likely involved in the formation of complex dye structures.

Biochemical Pathways

It is known to be used in the hair dye, polymer, and textile industries. In the context of hair dyes, it acts as a precursor agent in oxidative dyes.

Análisis Bioquímico

Biochemical Properties

1,4-Diaminobenzene dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as a substrate for certain oxidoreductase enzymes, which catalyze the oxidation-reduction reactions involving this compound. The interactions between this compound and these enzymes often result in the formation of colored products, which are useful in analytical chemistry and diagnostic assays.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and antioxidant defense. Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of certain oxidoreductase enzymes by binding to their active sites, thereby preventing the normal catalytic process. These interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air, leading to the formation of degradation products that may have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, which may affect cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while higher doses can lead to toxic effects, including oxidative stress, tissue damage, and organ dysfunction. Studies in animal models have shown that there is a threshold dose above which the toxic effects of this compound become significant, and prolonged exposure to high doses can result in severe health consequences.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and detoxification. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation to form reactive intermediates. These intermediates can further react with cellular macromolecules, leading to the formation of adducts and potential cellular damage. The metabolic pathways of this compound also involve conjugation reactions with glutathione and other detoxifying agents, which help to neutralize its toxic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cells, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial function. The localization of this compound to different subcellular compartments can influence its biochemical properties and interactions with biomolecules.

Actividad Biológica

1,4-Diaminobenzene dihydrochloride, also known as p-phenylenediamine dihydrochloride (PPD·2HCl), is a chemical compound widely used in various industrial applications, particularly in hair dyes and as a precursor for the synthesis of other organic compounds. This article explores its biological activity, focusing on its toxicological effects, metabolism, and potential health risks.

- Chemical Formula : CHClN

- Molecular Weight : 181.06 g/mol

- CAS Number : 624-18-0

Toxicokinetics

Research indicates that after oral administration in animal models, such as rats, 1,4-diaminobenzene is rapidly absorbed and excreted, primarily within 24 hours. The parent compound undergoes metabolic conversion to N-acetylated derivatives in human hepatocytes and microsomes .

Table 1: Summary of Toxicokinetic Studies

Allergic Reactions

PPD is known to cause allergic reactions in sensitive individuals, particularly through dermal exposure. Clinical studies have shown that some individuals can react to concentrations as low as 1% after brief exposure . The compound is classified as a strong sensitizer and has been implicated in occupational asthma and contact dermatitis among hairdressers who frequently use hair dyes containing PPD .

Genotoxicity

The genotoxic potential of PPD has been assessed through various in vitro and in vivo studies. While some in vitro tests yielded positive results for mutagenicity, particularly with metabolic activation, most in vivo studies indicated no significant genotoxic effects. For example, a study administering PPD to rats did not show an increase in micronuclei formation in bone marrow cells .

Occupational Exposure

A case study involving hairdressers highlighted the prevalence of allergic contact dermatitis due to repeated exposure to hair dyes containing PPD. Symptoms included erythema and pruritus at the site of application, often requiring medical intervention .

Developmental Toxicity

In developmental toxicity studies, a NOAEL of 10 mg/kg/day was established based on maternal toxicity observed at higher doses during gestation in rats. No teratogenic effects were noted at these levels .

Safety Assessment

The safety assessment of PPD has led to recommendations regarding its use concentration in cosmetic products. The Cosmetic Ingredient Review (CIR) panel has established safe use limits based on observed NOAELs from various studies. The maximum concentration for PPD in hair dyes is often set at around 2% .

Aplicaciones Científicas De Investigación

Polymer Synthesis

1,4-Diaminobenzene dihydrochloride serves as a key precursor in the production of aramid fibers such as Kevlar and Twaron. These high-performance polymers are utilized in manufacturing bulletproof vests, aerospace components, and other engineering applications due to their strength and thermal stability. The difunctionality of p-phenylenediamine allows for the formation of long polymer chains through reactions with terephthaloyl chloride and other compounds .

Table 1: Properties of Aramid Fibers Derived from this compound

| Property | Kevlar | Twaron |

|---|---|---|

| Tensile Strength (MPa) | 3620 | 3500 |

| Elongation at Break (%) | 2.5 | 3.5 |

| Thermal Stability (°C) | 400 | 450 |

Dyeing Applications

The compound is widely used in the textile industry as a dye intermediate . It is particularly notable for its use in hair dyes and temporary tattoos. Upon oxidation, this compound transforms into vibrant dyes that impart color to hair and fabrics. However, its use has raised safety concerns due to potential allergic reactions and skin sensitization in some individuals .

Table 2: Common Dyes Derived from this compound

| Dye Type | Application | Color Produced |

|---|---|---|

| Hair Dye | Personal Care | Black to Brown |

| Textile Dye | Fabric Dyeing | Various Shades |

| Tattoo Ink | Body Art | Dark Black |

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting various substances. It is employed in methods for analyzing blood and milk samples, as well as in the detection of hydrogen sulfide. Additionally, it has been used in spectrophotometric methods for quantifying its presence in hair dyes and other formulations .

Case Study: Detection of p-Phenylenediamine in Hair Dyes

A study developed a fluorescence method using micelles to detect p-phenylenediamine in hair dye formulations. The method demonstrated high sensitivity and selectivity, allowing for accurate quantification even at low concentrations .

Health Implications and Safety Concerns

Despite its utility, this compound poses several health risks. It is classified as a skin sensitizer and can cause severe allergic reactions upon exposure. Inhalation or ingestion can lead to serious health effects including methemoglobinemia and respiratory issues . Regulatory assessments have indicated that while it is not classified as a carcinogen based on animal studies, caution is advised due to its potential toxic effects.

Table 3: Health Effects Associated with Exposure to this compound

| Exposure Route | Health Effects |

|---|---|

| Dermal | Skin irritation, allergic reactions |

| Inhalation | Respiratory distress |

| Ingestion | Gastrointestinal disturbances |

Comparación Con Compuestos Similares

o-Phenylenediamine Dihydrochloride

- Molecular Formula : C₆H₈N₂·2HCl

- CAS No.: 615-28-1

- Key Differences: The ortho isomer of PPD·2HCl, with amino groups in the 1,2-positions. This positional isomerism reduces its stability in oxidative environments, making it less suitable for hair dyes. Instead, it is utilized in organic synthesis and as a corrosion inhibitor .

- Safety : Shares similar allergenic risks but lacks extensive regulatory restrictions due to niche applications .

2,5-Diaminobenzene-1,4-diol Dihydrochloride

- Molecular Formula : C₆H₁₀Cl₂N₂O₂

- CAS No.: 24171-03-7

- Key Differences : Incorporates hydroxyl (-OH) groups at the 1,4-positions, enhancing hydrophilicity and altering redox behavior. Used in specialized dyes and as a biochemical reagent .

- Applications: Preferred in photodynamic therapy research due to its dual amino and hydroxyl functionalities .

Functional Analogs

4,4'-Diaminodiphenyl (DADP)

- Molecular Formula : C₁₂H₁₂N₂

- CAS No.: Not explicitly listed (see ).

- Key Differences : A biphenyl diamine with extended aromaticity, offering superior thermal stability. Widely employed in polyimide and epoxy resin synthesis for high-performance coatings .

- Safety : Lower acute toxicity compared to PPD·2HCl but may pose chronic risks due to aromatic amine persistence .

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (Wurster’s Reagent)

- Molecular Formula : C₁₀H₁₈Cl₂N₂

- CAS No.: 637-01-4

- Key Differences: Methylated amino groups reduce reactivity but enhance electron-donating capacity, making it a redox indicator in biochemical assays (e.g., cytochrome c oxidase activity) .

- Applications: Critical in electron transport chain studies; non-allergenic due to blocked amino groups .

Aliphatic Diamines

1,4-Diaminobutane Dihydrochloride (Putrescine Dihydrochloride)

- Molecular Formula : C₄H₁₂N₂·2HCl

- CAS No.: 2066-76-8

- Key Differences : An aliphatic diamine with a flexible carbon chain, used in polyamide synthesis and as a precursor for pharmaceuticals. Lacks aromaticity, resulting in lower toxicity but reduced stability in UV light .

- Applications : Utilized in biocompatible polymer production (e.g., sutures) and cell culture media .

Comparative Data Table

| Compound | Molecular Formula | CAS No. | Molecular Weight (g/mol) | Primary Applications | Safety Notes |

|---|---|---|---|---|---|

| This compound | C₆H₈N₂·2HCl | 624-18-0 | 181.06 | Hair dyes, conductive polymers | Allergenic; regulated in cosmetics |

| o-Phenylenediamine dihydrochloride | C₆H₈N₂·2HCl | 615-28-1 | 181.06 | Organic synthesis, corrosion inhibition | Moderate allergenicity |

| 2,5-Diaminobenzene-1,4-diol dihydrochloride | C₆H₁₀Cl₂N₂O₂ | 24171-03-7 | 217.06 | Photodynamic therapy, biochemical assays | Low bioaccumulation in fish |

| N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride | C₁₀H₁₈Cl₂N₂ | 637-01-4 | 253.17 | Redox indicator, biochemical research | Non-allergenic |

| 1,4-Diaminobutane dihydrochloride | C₄H₁₂N₂·2HCl | 2066-76-8 | 167.06 | Polyamides, pharmaceuticals | Low toxicity; biodegradable |

Métodos De Preparación

Reaction Mechanism and Process Flow

The nitrosation-reduction approach involves sequential nitrosation of N,N-diethylaniline followed by acidic reduction to yield 1,4-diaminobenzene dihydrochloride.

Step 1: Nitrosation

N,N-Diethylaniline reacts with sodium nitrite (NaNO₂) in concentrated hydrochloric acid (HCl) at 0–10°C to form N-nitrosodiethylaniline. The molar ratio of diethylaniline to HCl is critical, typically maintained at 75:122 (v/v). Excess HCl ensures protonation of the amine, preventing undesired side reactions.

Step 2: Reduction

The nitroso intermediate undergoes reduction using zinc (Zn) powder in HCl at 15–20°C. Zinc acts as a sacrificial reducing agent, converting the nitroso group (-NO) to an amine (-NH₂). The reaction is exothermic, requiring precise temperature control to avoid over-reduction.

Step 3: Purification and Salt Formation

Post-reduction, the mixture is basified with sodium hydroxide (NaOH) to pH 14, separating the organic phase. Vacuum distillation at 5 mmHg isolates N,N-diethyl-1,4-phenylenediamine, which is subsequently treated with dry hydrogen chloride (HCl) gas in benzene to precipitate the dihydrochloride salt.

Key Parameters:

| Parameter | Value |

|---|---|

| Temperature (Nitrosation) | 0–10°C |

| Molar Ratio (HCl:Aniline) | 122:75 (v/v) |

| Reduction Time | 1.5–2.5 hours |

| Yield | >85% (theoretical) |

Diazo-Coupling and Hydrogenolysis Method

Synthetic Pathway

This method employs 2,5-dichloroaniline as the starting material, which undergoes diazo-coupling with aniline diazonium salt, followed by reductive hydrogenolysis.

Step 1: Diazotization

Aniline reacts with NaNO₂ in HCl to form a diazonium salt. The diazonium ion couples with 2,5-dichloroaniline at 0–5°C, forming an azo compound (4-amino-2,5-dichloroazobenzene).

Step 2: Reductive Hydrogenolysis

The azo compound is reduced using zinc or iron (Fe) in acidic medium (HCl or H₂SO₄) at 90–105°C. This step cleaves the azo bond (-N=N-), yielding 2,5-dichloro-1,4-phenylenediamine, which is further hydrochlorinated.

Step 3: Aniline Recovery

Steam distillation recovers unreacted aniline, which is recycled for diazonium salt synthesis, enhancing process sustainability.

Optimization Insights:

-

pH Control : Maintaining pH <2 during hydrogenolysis prevents amine oxidation.

-

Catalyst Selection : Zinc offers faster kinetics than iron but generates more waste sludge.

-

One-Pot vs. Stepwise : A one-pot process reduces intermediate isolation steps but requires stringent temperature gradients.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Metric | Nitrosation-Reduction | Diazo-Coupling |

|---|---|---|

| Reaction Time | 4–6 hours | 6–8 hours |

| Temperature Range | 0–20°C | 0–105°C |

| Byproduct Generation | Zinc sludge | Azo intermediates |

| Aniline Recovery | Not applicable | >90% |

The nitrosation method excels in lower energy input due to milder temperatures, whereas the diazo route enables closed-loop aniline recycling, aligning with green chemistry principles.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,4-diaminobenzene dihydrochloride critical for experimental design?

- Answer: The molecular weight of this compound is 181.06 g/mol, and it is typically stored at room temperature (10–30°C) due to its stability under ambient conditions . Researchers should note its solubility in water (critical for aqueous-phase reactions) and its hygroscopic nature, which may require desiccation during storage. Toxicity to microbial communities (e.g., activated sludge) must also be considered in biodegradation studies, as concentrations ≥500 mg/L can inhibit microbial activity .

Q. How should researchers address conflicting biodegradation data for this compound?

- Answer: Discrepancies in biodegradation rates (e.g., 80% degradation with acclimated sludge vs. 0% in non-acclimated systems) highlight the importance of sludge source and acclimation protocols. Methodological adjustments include:

- Using sludge pre-exposed to aromatic amines to improve microbial adaptation.

- Testing toxicity thresholds (e.g., via respirometry) before degradation assays.

- Extending incubation periods beyond 5 days to account for lag phases in microbial metabolism.

Advanced Research Questions

Q. What experimental strategies reconcile conflicting bioaccumulation factors (BCFs) for this compound?

- Answer: The compound exhibits a low estimated BCF (0.3) based on log Kow (-0.3) , but experimental BCF values vary significantly (e.g., 450 in algae vs. 6 in fish) . To resolve this:

- Conduct species-specific assays: Algae may accumulate the compound via passive diffusion, while fish metabolize it rapidly.

- Use radiolabeled analogs to track uptake and depuration kinetics.

- Compare static (e.g., OECD 305) and flow-through systems to assess environmental relevance.

Q. How can this compound be utilized in synthesizing polymer nanocomposites?

- Answer: Evidence from nanocomposite synthesis shows that 6.0 × 10⁻³ mol/dm³ of the compound, combined with TiO₂ nanoparticles and 30% H₂O₂, initiates an exothermic polymerization reaction at 40°C . Key parameters include:

- Optimizing molar ratios of the dihydrochloride salt to metal catalysts (e.g., Cu²⁺ complexes).

- Controlling reaction temperature to prevent premature precipitation.

- Post-synthesis washing protocols (e.g., ethanol/water cycles) to remove unreacted monomers.

Q. What analytical methods are recommended for detecting this compound in complex matrices?

- Answer: High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 254 nm) is standard, but matrix interference in biological samples may require:

- Solid-phase extraction (SPE) using C18 cartridges for preconcentration.

- Derivatization with dansyl chloride to enhance fluorescence detection limits.

- Cross-validation via LC-MS/MS for confirmation, especially in environmental samples with low recovery rates.

Data Contradiction Analysis

Q. Why do theoretical and experimental biodegradation outcomes differ for this compound?

- Answer: Theoretical biodegradation (e.g., 8% BOD in 190 hours) assumes idealized conditions, whereas experimental results (e.g., 0% BOD in 5 days) reflect real-world variables:

- Toxicity thresholds: High concentrations inhibit microbial consortia.

- Lack of acclimation: Sludges not pre-exposed to aromatic amines show delayed metabolic activity.

- Methodological artifacts: Warburg respirometry may underestimate degradation due to limited oxygen transfer.

Methodological Tables

| Parameter | Value/Range | Evidence Source |

|---|---|---|

| Molecular Weight | 181.06 g/mol | |

| Biodegradation (acclimated) | 80% in 120 hours | |

| Experimental BCF (algae) | 450 | |

| Optimal Synthesis Temperature | 40°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.